Cefadroxil carbonate
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Overview
Description
Cefadroxil carbonate is a derivative of cefadroxil, a first-generation cephalosporin antibiotic. Cefadroxil is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as urinary tract infections, skin infections, and respiratory tract infections .
Preparation Methods
Cefadroxil carbonate can be synthesized from 7-amino desacetoxy cephalosporonic acid. The synthetic route involves the condensation of 7-amino desacetoxy cephalosporonic acid with a mixed anhydride, which is obtained from the reaction of para hydroxy phenyl glycine dane salt with excess ethyl chloroformate in the presence of N-methyl morpholine. The reaction is carried out at low temperatures, typically around -80°C .
Chemical Reactions Analysis
Cefadroxil carbonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Cefadroxil carbonate has several scientific research applications:
Chemistry: It is used in the synthesis of various cephalosporin derivatives.
Biology: It is used to study the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: It is used in the treatment of bacterial infections and as a prophylactic agent in surgical procedures.
Industry: It is used in the production of pharmaceutical formulations and as an intermediate in the synthesis of other compounds .
Mechanism of Action
Cefadroxil carbonate, like other beta-lactam antibiotics, exerts its effects by binding to penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the final stage of bacterial cell wall synthesis, leading to cell lysis and death. The molecular targets include penicillin-binding proteins 1A and 3, which are essential for bacterial cell wall integrity .
Comparison with Similar Compounds
Cefadroxil carbonate is similar to other first-generation cephalosporins such as cephalexin and cephradine. it has a unique structure that provides certain advantages, such as a broader spectrum of activity and better pharmacokinetic properties. Similar compounds include:
Cephalexin: Another first-generation cephalosporin with a similar spectrum of activity.
Cephradine: A first-generation cephalosporin with similar uses but different pharmacokinetic properties.
Cefazolin: A first-generation cephalosporin used primarily for surgical prophylaxis .
Properties
Molecular Formula |
C19H21N3O7S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(3-ethoxycarbonyloxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H21N3O7S/c1-3-28-19(27)29-11-6-4-5-10(7-11)12(20)15(23)21-13-16(24)22-14(18(25)26)9(2)8-30-17(13)22/h4-7,12-13,17H,3,8,20H2,1-2H3,(H,21,23)(H,25,26)/t12-,13-,17-/m1/s1 |
InChI Key |
GPHYDWOZFNZYAH-PBFPGSCMSA-N |
Isomeric SMILES |
CCOC(=O)OC1=CC=CC(=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N |
Canonical SMILES |
CCOC(=O)OC1=CC=CC(=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C)C(=O)O)N |
Origin of Product |
United States |
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